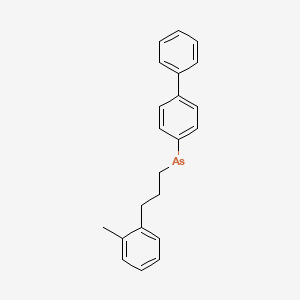

CID 71382391

Description

CID 71382391 is a chemical compound whose structural and functional properties are under investigation in pharmacological and synthetic chemistry research.

- Structural Features: Based on Figure 1 in , CID 71382391 may belong to a class of organic compounds analyzed via GC-MS and vacuum distillation, with distinct spectral signatures (e.g., mass spectrum in Figure 1D) .

- Synthesis: Analogous to methods in and , its preparation might involve catalytic reactions (e.g., palladium-mediated coupling or hydrogenation) under controlled conditions .

- Purity and Identity: As per and , its identity would be confirmed via NMR, IR, and HRMS, with elemental analysis (±0.4% accuracy) or chromatographic purity checks .

Properties

Molecular Formula |

C22H22As |

|---|---|

Molecular Weight |

361.3 g/mol |

InChI |

InChI=1S/C22H22As/c1-18-8-5-6-9-19(18)12-7-17-23-22-15-13-21(14-16-22)20-10-3-2-4-11-20/h2-6,8-11,13-16H,7,12,17H2,1H3 |

InChI Key |

PWDPTCVHUOPRSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CCC[As]C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 71382391 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

CID 71382391 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, CID 71382391 could be explored for its therapeutic potential, particularly in the development of new drugs. Additionally, in industry, this compound may be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of CID 71382391 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

CID 71382391 can be compared to structurally related compounds, such as oscillatoxin derivatives () or indole-based molecules (). Key structural differences include:

- Backbone Modifications : Unlike oscillatoxin D (CID 101283546), which has a polycyclic ether framework, CID 71382391 may feature a simpler aromatic or heterocyclic core .

- Functional Groups : Compared to 5-fluoro-1H-indole-3-carbaldehyde (CID 262903), CID 71382391 might lack the aldehyde moiety but share fluorinated or nitrogen-containing substituents .

Physicochemical Properties

Hypothetical properties of CID 71382391 and similar compounds are summarized below:

Functional and Pharmacological Comparisons

- Biological Activity : Unlike ChEMBL Nrf2 inhibitors (), CID 71382391’s activity remains uncharacterized but could align with tubocuraine-like compounds () in targeting ion channels or receptors .

- Synthetic Accessibility : CID 71382391’s synthesis complexity may resemble that of CAS 1173206-71-7 (), requiring multi-step catalysis and purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.